molecular formula C12H13F3O4 B3142336 Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoate CAS No. 502607-05-8

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoate

Cat. No.: B3142336
CAS No.: 502607-05-8
M. Wt: 278.22 g/mol
InChI Key: ZVJFJKAOLORYND-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoate (C₁₂H₁₃F₃O₄) is a fluorinated ester featuring a trifluoromethyl (-CF₃) group, a hydroxyl (-OH) group, and a 4-methoxyphenyl substituent at the α-carbon . The trifluoromethyl group confers enhanced metabolic stability and electron-withdrawing effects, making this compound valuable in medicinal chemistry and synthetic intermediates.

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O4/c1-3-19-10(16)11(17,12(13,14)15)8-4-6-9(18-2)7-5-8/h4-7,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJFJKAOLORYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)OC)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoate typically involves the reaction of ethyl 3,3,3-trifluoro-2-oxopropanoate with 4-methoxyphenol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 3,3,3-trifluoro-2-oxo-2-(4-methoxyphenyl)propanoate.

    Reduction: Formation of 3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoate is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxy group can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s key structural motifs—trifluoromethyl, hydroxyl, and aryl groups—are shared with several analogs. Differences in substituents, fluorination patterns, and appended functional groups significantly influence physical properties, reactivity, and bioactivity.

Table 1: Comparative Analysis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoate and Analogs
Compound Name Molecular Formula Substituents/Modifications Physical Properties Key Applications/Notes
This compound C₁₂H₁₃F₃O₄ 4-methoxyphenyl, -OH, -CF₃ Solid (specific m.p. not provided) Synthetic intermediate; potential medicinal applications
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1-methyl-1H-indol-3-yl)propanoate C₁₄H₁₃F₃NO₃ 1-methylindol-3-yl Not specified FBPase inhibitor (IC₅₀: 11.9 µM)
Compound 5tc (Ethyl (R)-3,3,3-trifluoro-2-hydroxy-2-(((6R,7aS*)-6-hydroxy-5-oxo-6-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-7a(5H)-yl)methyl)propanoate) C₁₄H₁₇F₆NO₆ Pyrrolo-oxazolone ring White solid, m.p. 168–170°C Multicomponent domino cyclization product; high structural complexity
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{[(4-methoxyphenyl)amino]-methyl}propanoate (10j) C₁₃H₁₅F₃NO₄ 4-methoxyphenylamino-methyl Brown oil Synthesized via solvent-free nucleophilic formylation; amino group enhances solubility
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate C₁₂H₁₄F₂O₄ 3-methoxyphenyl, -CF₂ Not specified Difluoro substitution reduces electron-withdrawing effects compared to -CF₃
Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate C₁₃H₁₄N₂O₅ Nitro and cyano groups Not specified Intermediate for heterocyclic synthesis (e.g., thiazolopyrimidines)

Impact of Substituents on Properties

  • Fluorination Patterns: Trifluoromethyl (-CF₃) groups (as in the target compound) enhance metabolic stability and lipophilicity, critical for drug design. Difluoro analogs (e.g., Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate) exhibit reduced electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
  • Aryl Group Modifications: Replacement of 4-methoxyphenyl with 1-methylindol-3-yl () introduces a heteroaromatic system, improving binding affinity to enzymes like FBPase. Nitro and cyano substituents () increase electrophilicity, facilitating cyclization reactions.
  • Functional Group Additions: Amino-methyl groups () improve solubility but may reduce thermal stability (brown oil vs. solid). Complex ring systems () raise melting points due to increased molecular rigidity.

Biological Activity

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and a methoxyphenyl moiety. The trifluoromethyl group enhances lipophilicity and biological activity, while the hydroxyl and methoxy groups contribute to its pharmacological profile.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

1. Anticancer Activity

  • This compound has shown promise as an anticancer agent. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

2. Anti-inflammatory Effects

  • Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases.

3. Antimicrobial Activity

  • Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis.

Case Studies

  • In Vitro Analysis of Anticancer Properties
    • A study conducted by Queener et al. evaluated the cytotoxic effects of this compound on several cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against breast cancer cells.
  • Mechanistic Studies on Anti-inflammatory Activity
    • In a model of lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a marked decrease in edema and inflammatory marker levels compared to control groups.

Data Tables

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
AnticancerBreast Cancer10Apoptosis induction
Prostate Cancer15Cell cycle arrest
Anti-inflammatoryMacrophages20Cytokine inhibition
AntimicrobialStaphylococcus aureus25Membrane disruption

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoate
Reactant of Route 2
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Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoate

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